

physical and chemical properties of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,6-Dihydroxy-5-methoxypyrimidine
Cat. No.:	B1354921

[Get Quote](#)

An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-methoxypyrimidine is a substituted pyrimidine that holds interest as a potential building block in medicinal chemistry and materials science. Its structural relationship to biologically significant pyrimidines, such as uracil and thymine, suggests its potential as an intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4,6-Dihydroxy-5-methoxypyrimidine**, including its structural characteristics, and physicochemical data. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this document outlines general synthetic strategies and discusses its chemical reactivity, with a particular focus on its tautomeric nature and its use as a precursor in the synthesis of other functionalized pyrimidines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.

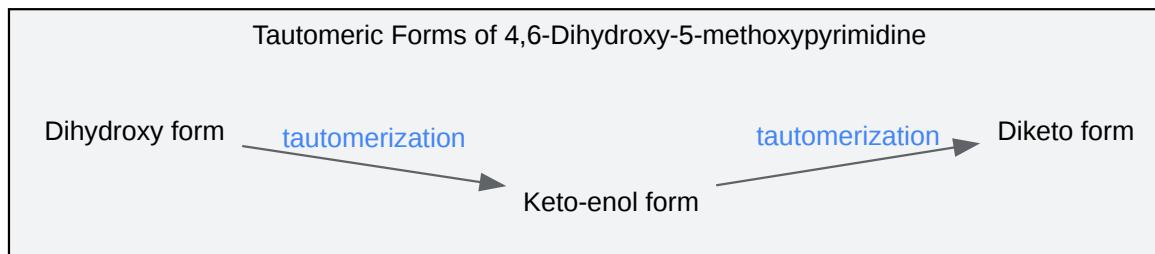
Chemical and Physical Properties

4,6-Dihydroxy-5-methoxypyrimidine is a white to pale yellow crystalline solid.[1][2] Its core structure is a pyrimidine ring substituted with two hydroxyl groups at positions 4 and 6, and a methoxy group at position 5.

Physicochemical Data

The following table summarizes the key physicochemical properties of **4,6-Dihydroxy-5-methoxypyrimidine**.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ N ₂ O ₃	[3][4]
Molecular Weight	142.11 g/mol	[3][4]
Appearance	White crystalline solid	[1]
Melting Point	275 °C	[3]
341-345 °C	[1][5]	
Boiling Point	336.4 °C at 760 mmHg	[1]
Solubility	Soluble in alkali, acid ethyl, and alcohol. Soluble in water and polar organic solvents.	[1][6]
pKa (Predicted)	4.90 ± 0.10	[7]
Storage	Store at 2-8 °C or 10-25 °C in a well-closed container.	[3][7]


Structural Information

Identifier	Value	Reference(s)
CAS Number	5193-84-0	[3]
MDL Number	MFCD07368271	[3]
SMILES	COC1=C(N=CNC1=O)O	[3]
InChI	InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3, (H2,6,7,8,9)	[4]

Chemical Properties and Reactivity

Tautomerism

A significant chemical feature of **4,6-Dihydroxy-5-methoxypyrimidine** is its existence in various tautomeric forms. The dihydroxy form can tautomerize to keto-enol and diketo forms. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. The presence of these tautomeric forms is crucial for its reactivity.

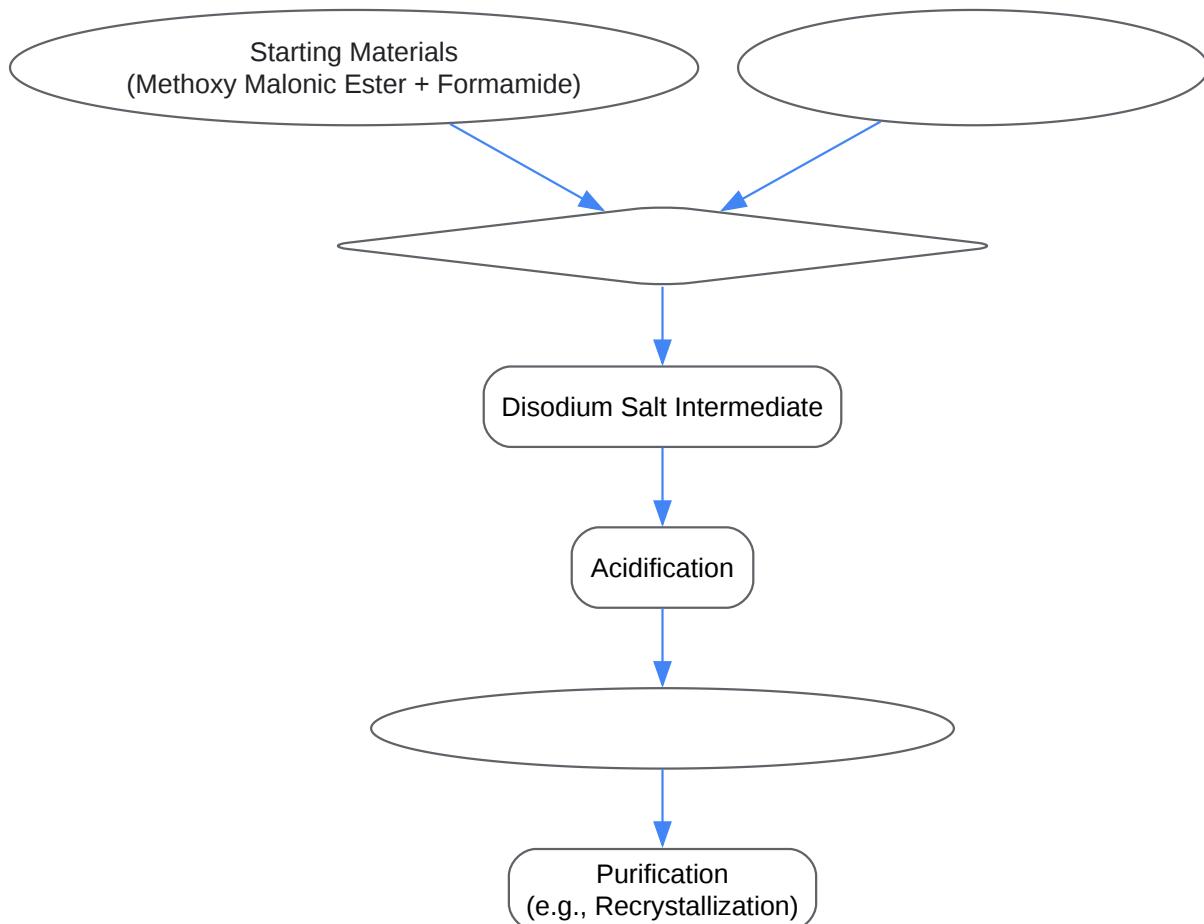
[Click to download full resolution via product page](#)

Caption: Tautomeric forms of **4,6-Dihydroxy-5-methoxypyrimidine**.

Reactivity

The hydroxyl groups of **4,6-Dihydroxy-5-methoxypyrimidine** can undergo reactions typical of enols or phenols. It is known to be a key intermediate in the synthesis of other pyrimidine

derivatives, most notably through the conversion of its hydroxyl groups to leaving groups, such as chlorides.


This reactivity makes it a valuable precursor for creating a variety of substituted pyrimidines with potential applications in pharmaceuticals and agrochemicals.[\[1\]](#)

Experimental Protocols

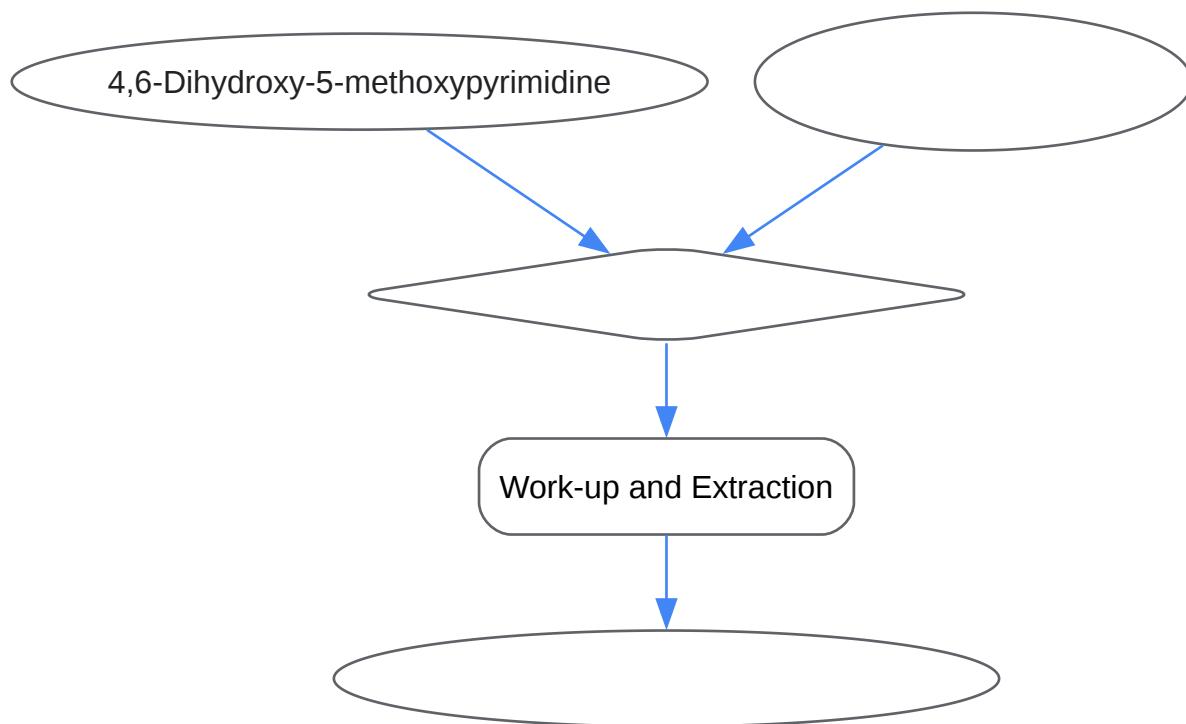
Detailed, step-by-step experimental protocols for the synthesis and purification of **4,6-Dihydroxy-5-methoxypyrimidine** are not readily available in peer-reviewed literature. However, general synthetic strategies can be inferred from patents and studies on related compounds.

General Synthesis Strategy: Cyclocondensation

The most common approach for the synthesis of the 4,6-dihydroxypyrimidine core is the cyclocondensation of a malonic acid derivative with a formamide equivalent in the presence of a base. For **4,6-Dihydroxy-5-methoxypyrimidine**, this would involve a methoxy-substituted malonate.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4,6-Dihydroxy-5-methoxypyrimidine**.


A plausible, though not explicitly detailed, synthesis involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the final product.^[2]

Use in Further Synthesis: Preparation of 4,6-Dichloro-5-methoxypyrimidine

4,6-Dihydroxy-5-methoxypyrimidine is a common starting material for the synthesis of 4,6-dichloro-5-methoxypyrimidine, a versatile intermediate for nucleophilic substitution reactions.

General Protocol Outline:

- Reaction Setup: **4,6-Dihydroxy-5-methoxypyrimidine** is suspended in an inert solvent.
- Chlorination: A chlorinating agent, such as phosphorus oxychloride (POCl_3) or phosphorus trichloride (PCl_3), is added.[8][9]
- Reaction Conditions: The mixture is typically heated to reflux for several hours.
- Work-up: The reaction mixture is carefully quenched, and the product is extracted with an organic solvent.
- Purification: The crude product is purified, for example, by distillation or recrystallization.

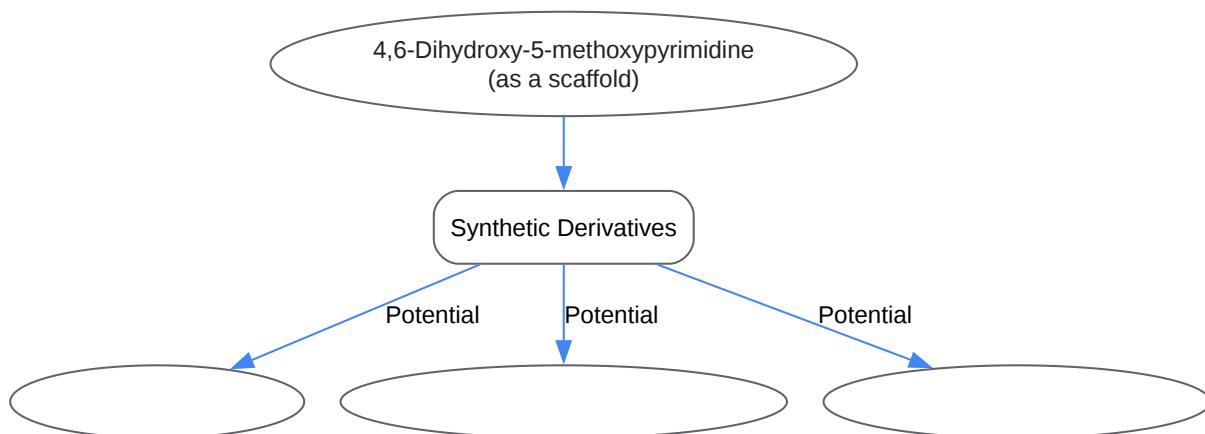
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4,6-dichloro-5-methoxypyrimidine.

Spectral Data

While certificates of analysis for commercially available **4,6-Dihydroxy-5-methoxypyrimidine** indicate that $^1\text{H-NMR}$ and Mass Spectrometry are used for characterization, publicly accessible

spectral data (e.g., spectra images, peak lists) for this specific compound are scarce.[\[10\]](#) Researchers are advised to acquire their own analytical data upon synthesis or purchase.


Biological Activity and Signaling Pathways

There is a notable lack of specific biological activity data for **4,6-Dihydroxy-5-methoxypyrimidine** in the scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore present in a multitude of drugs, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.

The broader class of pyrimidine derivatives has been shown to exhibit a wide range of biological activities, including:

- **Anticancer Activity:** Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. Substituted pyrimidines have also been investigated as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.
- **Antimicrobial and Antiviral Properties:** The pyrimidine core is central to several antiviral nucleoside analogs. Non-nucleoside pyrimidine derivatives have also been reported to possess antiviral and antimicrobial activity.
- **Anti-inflammatory and Immunomodulatory Effects:** Certain pyrimidine derivatives have demonstrated the ability to modulate inflammatory responses.[\[6\]](#)

Given the absence of direct studies on **4,6-Dihydroxy-5-methoxypyrimidine**, it is not possible to definitively link it to any specific signaling pathways. However, based on the activities of related pyrimidine derivatives, it could be hypothesized that its derivatives might interact with pathways involved in nucleic acid metabolism, cell cycle regulation, or inflammatory signaling. Further research is required to explore these possibilities.

[Click to download full resolution via product page](#)

Caption: Potential biological activities of derivatives of **4,6-Dihydroxy-5-methoxypyrimidine**.

Conclusion

4,6-Dihydroxy-5-methoxypyrimidine is a chemical compound with well-defined physical properties and established utility as a synthetic intermediate. Its chemical reactivity, particularly the tautomerism and the ability to convert the hydroxyl groups into other functionalities, makes it a versatile building block for the synthesis of more complex heterocyclic systems. While its own biological activity remains largely unexplored, its structural features suggest that it is a promising scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a summary of the currently available technical information on **4,6-Dihydroxy-5-methoxypyrimidine**, highlighting the need for further research to fully elucidate its synthetic protocols, spectral characteristics, and biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing)
DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4,6-Dihydroxy-5-methoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354921#physical-and-chemical-properties-of-4-6-dihydroxy-5-methoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com